
N-(4-morpholinophenyl)-2,5-dinitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-morpholinophenyl)-2,5-dinitroaniline: is a chemical compound characterized by the presence of a morpholine ring attached to a phenyl group, which is further substituted with two nitro groups and an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-morpholinophenyl)-2,5-dinitroaniline typically involves the reaction of 4-morpholinophenylamine with 2,5-dinitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems for precise control of reaction parameters. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure environmental compliance and cost-effectiveness.
化学反应分析
Types of Reactions
N-(4-morpholinophenyl)-2,5-dinitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, where the nitro groups act as electron-withdrawing groups, directing incoming electrophiles to the meta positions.
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline nitrogen, forming nitroso or nitro derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium dithionite in aqueous solution.
Substitution: Electrophiles such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Reduction: Formation of N-(4-morpholinophenyl)-2,5-diaminoaniline.
Substitution: Formation of halogenated derivatives at the meta positions relative to the nitro groups.
Oxidation: Formation of nitroso or nitro derivatives of the aniline moiety.
科学研究应用
N-(4-morpholinophenyl)-2,5-dinitroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
作用机制
The mechanism of action of N-(4-morpholinophenyl)-2,5-dinitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring and aniline moiety contribute to the compound’s ability to bind to specific sites on proteins or nucleic acids, modulating their activity and leading to therapeutic or toxic effects .
相似化合物的比较
Similar Compounds
N-(4-morpholinophenyl)-2,5-diaminoaniline: A reduced form of the compound with amino groups instead of nitro groups.
4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines: Compounds with similar structural features but different functional groups and biological activities.
N-(4-(2-(4-(morpholinophenyl)amino)pyrimidin-4-yl)phenyl)acrylamide: A compound with a pyrimidine ring and similar biological activities.
Uniqueness
N-(4-morpholinophenyl)-2,5-dinitroaniline is unique due to its combination of a morpholine ring, nitro groups, and aniline moiety, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications.
属性
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-2,5-dinitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5/c21-19(22)14-5-6-16(20(23)24)15(11-14)17-12-1-3-13(4-2-12)18-7-9-25-10-8-18/h1-6,11,17H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHAVPLQZDIUIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=C(C=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816497 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
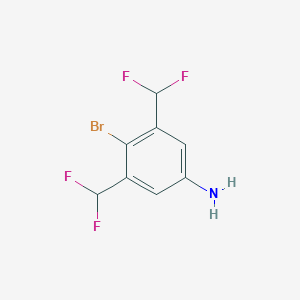
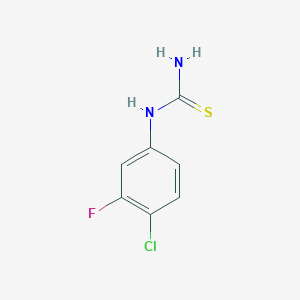
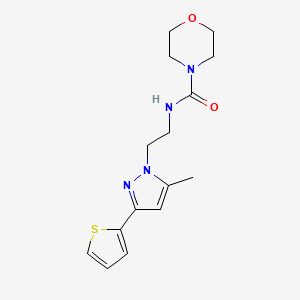
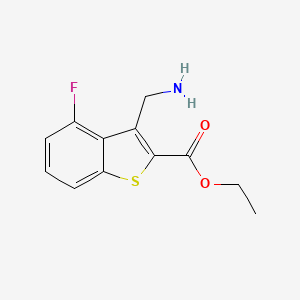
![2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole](/img/structure/B2987200.png)
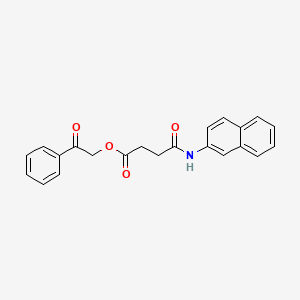
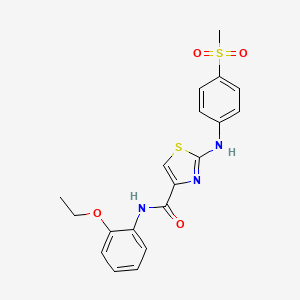
![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)butanamide](/img/structure/B2987205.png)
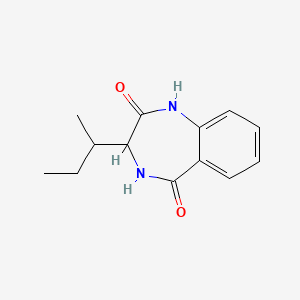
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2987208.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(methylamino)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2987209.png)

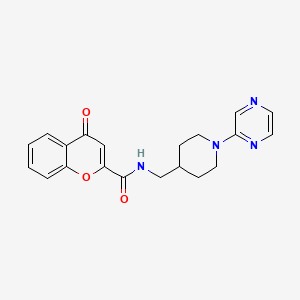
![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[1-(4-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2987213.png)
